molecular formula C20H25N5O2 B11145903 2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11145903
M. Wt: 367.4 g/mol
InChI Key: UGQPRZSTYQMEDS-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one: is a heterocyclic compound with a fascinating structure. It belongs to the pyridazinone family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 2, along with an oxygen atom at position 3. This compound has been dubbed the “wonder nucleus” due to its diverse derivatives, each exhibiting unique biological activities .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common route includes the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyridazinone ring. The process also includes N-methylation and condensation at the methyl group of the intermediate compound .

Industrial Production: While specific industrial production methods may vary, pharmaceutical companies often require diverse polysubstituted pyridazinone compounds. Some of these derivatives serve as commercially available drugs and agrochemicals. Notable examples include the anti-platelet agent Zardaverine, the anti-inflammatory agent Emorfazone, and herbicides like Pyridaben and Norflurazon .

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance, oxidation may involve oxidizing agents like potassium permanganate or chromic acid, while reduction could utilize hydrazine or hydrogen gas.

Major Products: The products formed from these reactions depend on the substituents and reaction conditions. Detailed studies are essential to elucidate the specific outcomes for each reaction pathway.

Scientific Research Applications

Chemistry: Researchers explore the compound’s reactivity, stability, and potential as a building block for novel molecules. Its unique structure makes it an intriguing candidate for drug discovery and materials science.

Biology and Medicine: Studies investigate its effects on biological systems It may interact with enzymes, receptors, or other cellular components, impacting physiological processes

Industry: The compound’s industrial applications extend to agrochemicals, pharmaceuticals, and materials. Its versatility makes it valuable for creating new products.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to unravel its mode of action.

Comparison with Similar Compounds

Uniqueness: Compared to other pyridazine derivatives, this compound stands out due to its specific arrangement of functional groups. Its distinct structure contributes to its diverse biological activities.

Similar Compounds: While this compound is unique, other pyridazine and pyridazinone derivatives share similar heterocyclic cores. Examples include Zardaverine, Emorfazone, and Pyridaben[1,3,4].

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C20H25N5O2/c26-19-14-16-6-2-1-3-7-17(16)22-25(19)15-20(27)24-12-10-23(11-13-24)18-8-4-5-9-21-18/h4-5,8-9,14H,1-3,6-7,10-13,15H2

InChI Key

UGQPRZSTYQMEDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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